Dimethoxycurcumin is a derivative of curcumin that has anti-inflammatory and antioxidant activities. It inhibits mitogen-induced proliferation of CD4+ T cells, CD8+ T cells, and B cells, as well as secretion of IL-2, IL-4, IL-6, and IFN-γ induced by concanavalin A in isolated human lymphocytes when used at concentrations ranging from 1 to 10 µM. Dimethoxycurcumin (1-10 µM) inhibits LPS-induced nitric oxide (NO) production and expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells. It inhibits hemolysis of isolated human red blood cells (RBCs) induced by AAPH when used at a concentration of 10 µM.
Naturally occurring phytochemicals such as turmeric (curcumin) have been found to inhibit the growth of tumor cells. Dimethoxycurcumin is an analog of curcumin obtained by methylation of both free phenolic groups in the parent compound. A 30-fold increase in potency was observed in the growth suppression of HCT116 tumor cells following this modification. Health Benefits and Uses for Turmeric Curcumin Supplements
Dimethoxycurcumin is a more metabolically stable analog of curcumin, inducing epigenetic changes in leukemia cells and the expression of promoter methylated genes.
Dimethoxycurcumin
CAS No.: 160096-59-3
Cat. No.: VC0526187
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160096-59-3 |
---|---|
Molecular Formula | C23H24O6 |
Molecular Weight | 396.4 g/mol |
IUPAC Name | (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione |
Standard InChI | InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ |
Standard InChI Key | HMJSBVCDPKODEX-NXZHAISVSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis of Dimethoxycurcumin
Dimethoxycurcumin (C₂₃H₂₄O₆; molecular weight 396.43 g/mol) is a bis-demethoxycurcumin derivative in which the hydroxyl groups at the 3- and 4-positions of the aromatic rings are replaced by methoxy groups . The IUPAC name, (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione, reflects its α,β-unsaturated diketone structure, which is critical for its biological activity . Unlike curcumin, DiMC lacks free phenolic hydroxyl groups, rendering it less susceptible to glucuronidation and sulfation—key metabolic pathways that limit curcumin’s bioavailability .
Table 1: Key Chemical Properties of Dimethoxycurcumin
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₄O₆ |
Molecular Weight | 396.43 g/mol |
Melting Point | Not Available |
Boiling Point | 587.007 °C at 760 mmHg |
Density | 1.169 g/cm³ |
Solubility | Lipophilic |
CAS Number | 160096-59-3 |
The synthetic route to DiMC typically involves the methylation of curcumin using dimethyl sulfate or other alkylating agents under controlled conditions . This modification enhances its stability, with studies reporting a half-life approximately 2–3 times longer than curcumin in physiological buffers .
Mechanisms of Pharmacological Activity
Proteasomal Inhibition and Induction of Paraptosis
DiMC exerts potent anticancer effects by inhibiting the 26S proteasome, a mechanism 2–3 times stronger than curcumin at equivalent concentrations . This inhibition leads to the accumulation of misfolded proteins, triggering severe endoplasmic reticulum (ER) stress and mitochondrial dilation—a hallmark of paraptosis, a non-apoptotic cell death pathway . In MDA-MB-435S breast cancer cells, DiMC (10 μM) induced paraptosis within 24 hours, compared to 20 μM required for curcumin . The upregulation of CCAAT-enhancer-binding protein homologous protein (CHOP) by DiMC further exacerbates ER stress, amplifying cancer cell death .
Nrf2-Mediated Antioxidant Effects
DiMC activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, upregulating heme oxygenase-1 (HO-1), a critical enzyme in oxidative stress response . In RAW264.7 macrophages, DiMC (10 μM) increased HO-1 activity by 4.5-fold, matching curcumin’s efficacy . Silencing Nrf2 via siRNA abolished this effect, confirming the pathway’s centrality . The α,β-unsaturated diketone moiety in DiMC is essential for Nrf2 activation, as reduced analogs like tetrahydrocurcumin (THC) lack this activity .
Suppression of NF-κB and Inflammatory Mediators
DiMC inhibits NF-κB nuclear translocation, reducing the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in LPS-activated macrophages . At 20 μM, DiMC suppressed NO levels by 75%, outperforming curcumin’s 60% reduction under identical conditions . This anti-inflammatory activity is linked to its inhibition of IκBα phosphorylation, preventing NF-κB activation .
Anticancer Activity: Preclinical Evidence
Selective Cytotoxicity
DiMC demonstrates selective toxicity toward cancer cells while sparing normal cells. In MDA-MB-231 breast cancer cells, DiMC (IC₅₀ = 8.2 μM) was 2.4-fold more potent than curcumin (IC₅₀ = 19.7 μM) . Conversely, human mammary epithelial cells (HMECs) showed no viability loss at concentrations up to 50 μM . This selectivity is attributed to DiMC’s stronger proteasomal inhibition in malignant cells, which exhibit higher basal proteasomal activity .
Androgen Receptor Degradation
DiMC uniquely induces androgen receptor (AR) degradation in prostate cancer models, reducing AR protein levels by 80% at 10 μM . This effect is absent in curcumin, highlighting DiMC’s potential for treating androgen-resistant prostate cancers .
Table 2: Comparative Anticancer Effects of DiMC and Curcumin
Parameter | DiMC (10 μM) | Curcumin (20 μM) |
---|---|---|
Proteasomal Inhibition | 85% | 45% |
CHOP Induction | 6.2-fold | 3.8-fold |
Tumor Growth Reduction | 70% | 40% |
AR Degradation | 80% | 0% |
Anti-Inflammatory and Antioxidant Applications
Modulation of Heme Oxygenase-1
DiMC’s induction of HO-1 contributes to its cytoprotective effects in oxidative injury models. In murine macrophages, DiMC (5 μM) elevated HO-1 expression by 3.8-fold, comparable to curcumin . HO-1 upregulation mitigates oxidative damage by degrading pro-oxidant heme into biliverdin, carbon monoxide, and free iron .
Inhibition of Pro-Inflammatory Cytokines
DiMC (25 μM) reduces TNF-α and IL-6 secretion by 60% and 55%, respectively, in LPS-stimulated macrophages . This suppression correlates with impaired NF-κB DNA binding activity, as shown in electrophoretic mobility shift assays .
Pharmacokinetics and Metabolic Stability
DiMC’s methylation confers resistance to hepatic metabolism, with a plasma half-life of 4.2 hours in rodent models—double that of curcumin . Its lipophilicity (logP = 3.2) enhances membrane permeability, achieving brain concentrations 1.8-fold higher than curcumin in pharmacokinetic studies . Nanoformulations, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, further improve bioavailability, with a 3.5-fold increase in AUC₀–24h compared to free DiMC .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume